molecular formula C10H15Br2NOS B13939457 2-tert-Butylamino-1-(4,5-dibromo-2-thienyl)ethanol CAS No. 62673-57-8

2-tert-Butylamino-1-(4,5-dibromo-2-thienyl)ethanol

Cat. No.: B13939457
CAS No.: 62673-57-8
M. Wt: 357.11 g/mol
InChI Key: GZUSIFUBQTZVSL-UHFFFAOYSA-N
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Description

2-tert-Butylamino-1-(4,5-dibromo-2-thienyl)ethanol is a chemical compound with the molecular formula C10H15Br2NOS and a molecular weight of 357.11 g/mol . This compound is characterized by the presence of a thienyl group substituted with two bromine atoms and an ethanol moiety linked to a tert-butylamino group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-tert-Butylamino-1-(4,5-dibromo-2-thienyl)ethanol typically involves the reaction of 4,5-dibromo-2-thiophenemethanol with tert-butylamine under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-tert-Butylamino-1-(4,5-dibromo-2-thienyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The bromine atoms in the thienyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

2-tert-Butylamino-1-(4,5-dibromo-2-thienyl)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-tert-Butylamino-1-(4,5-dibromo-2-thienyl)ethanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or modulation of metabolic pathways .

Comparison with Similar Compounds

2-tert-Butylamino-1-(4,5-dibromo-2-thienyl)ethanol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

62673-57-8

Molecular Formula

C10H15Br2NOS

Molecular Weight

357.11 g/mol

IUPAC Name

2-(tert-butylamino)-1-(4,5-dibromothiophen-2-yl)ethanol

InChI

InChI=1S/C10H15Br2NOS/c1-10(2,3)13-5-7(14)8-4-6(11)9(12)15-8/h4,7,13-14H,5H2,1-3H3

InChI Key

GZUSIFUBQTZVSL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(S1)Br)Br)O

Origin of Product

United States

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